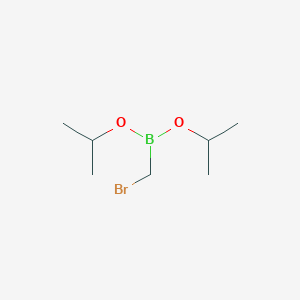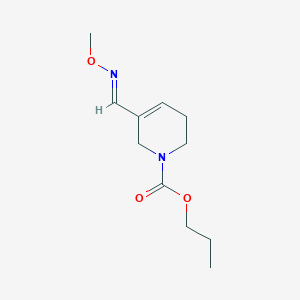
5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione, also known as MPOD, is a cyclic amino acid derivative that has gained attention in the scientific community due to its potential applications in various fields. MPOD has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and agriculture. In pharmaceuticals, this compound has been shown to have anti-inflammatory and anti-tumor properties. In materials science, this compound has been used as a monomer for the synthesis of polymers with unique properties. In agriculture, this compound has been used as a growth regulator for plants.
Mechanism of Action
The mechanism of action of 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione is not fully understood, but it is believed to interact with various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that this compound reduces the growth of tumors and improves glucose and lipid metabolism in animal models.
Advantages and Limitations for Lab Experiments
5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound has some limitations, including its low bioavailability and potential toxicity at high doses.
Future Directions
There are several future directions for 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione research. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and metabolic disorders. Another direction is to explore the use of this compound as a monomer for the synthesis of new materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetics and pharmacodynamics.
Synthesis Methods
5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione can be synthesized through the reaction of 5-methyl-1,3-oxazolidine-2,4-dione and pentylamine in the presence of a catalyst. This reaction yields this compound as a white crystalline powder with a melting point of 125-127°C.
properties
CAS RN |
130689-74-6 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-methyl-5-pentyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H15NO3/c1-3-4-5-6-9(2)7(11)10-8(12)13-9/h3-6H2,1-2H3,(H,10,11,12) |
InChI Key |
SHMZIDMBSDUOSR-UHFFFAOYSA-N |
SMILES |
CCCCCC1(C(=O)NC(=O)O1)C |
Canonical SMILES |
CCCCCC1(C(=O)NC(=O)O1)C |
synonyms |
2,4-Oxazolidinedione,5-methyl-5-pentyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



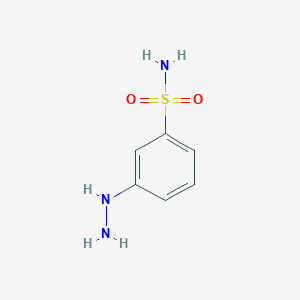

![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)
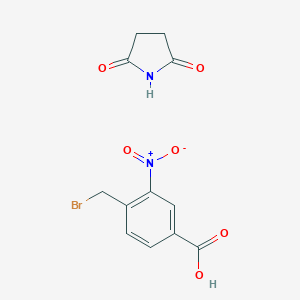

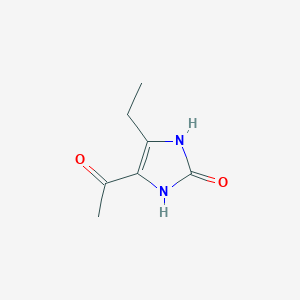
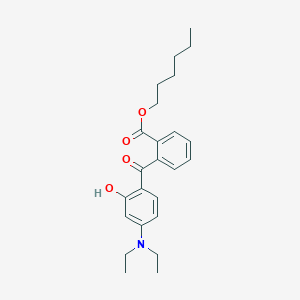
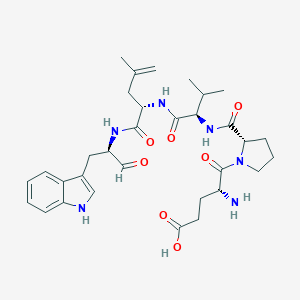
![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)
![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)
